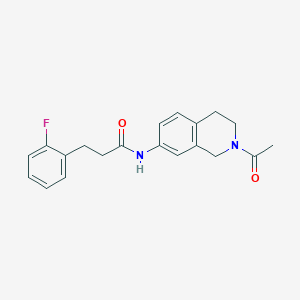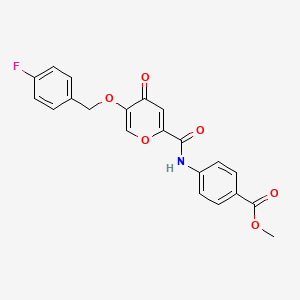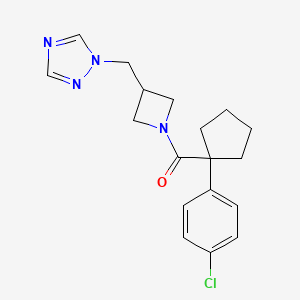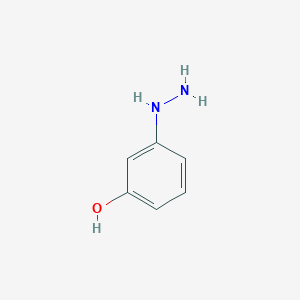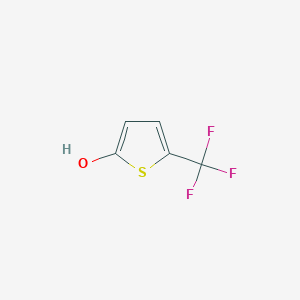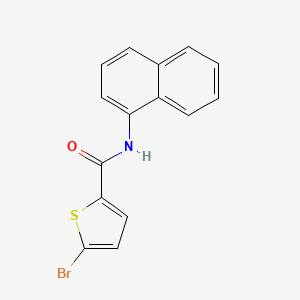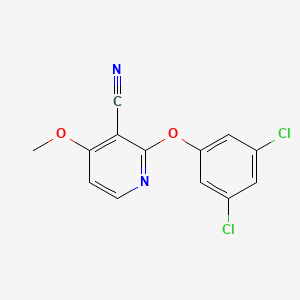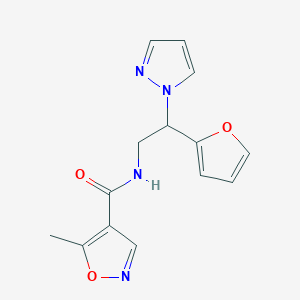![molecular formula C8H17Cl2N3 B2480726 メチル[(トリメチル-1H-ピラゾール-4-イル)メチル]アミン二塩酸塩 CAS No. 2094301-50-3](/img/structure/B2480726.png)
メチル[(トリメチル-1H-ピラゾール-4-イル)メチル]アミン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
科学的研究の応用
Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
作用機序
Target of Action
Compounds with similar structures, such as tris(pyrazolyl)methane ligands, have been exploited for a broad range of applications, including catalysis and biomedical chemistry . They have been reported to bind to both early and late transition metal complexes .
Mode of Action
It’s worth noting that similar compounds have been shown to feature intermolecular n-h···n interactions between the nh2 group of the aniline substituent and the n6 acceptor atom of a neighboring molecule .
Biochemical Pathways
Compounds with similar structures have been used in various applications, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 153225 Da , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity, which was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively .
Action Environment
It’s worth noting that the compound was prepared utilizing a c–f activation strategy from a mixture of 4-(trifluoromethyl)aniline, 4-methylpyrazole, and koh in dimethylsulfoxide (dmso) . This suggests that the compound’s synthesis and potentially its action could be influenced by the chemical environment.
生化学分析
Biochemical Properties
Pyrazole derivatives are known for their diverse pharmacological effects
Molecular Mechanism
It’s important to describe how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This could also include any effects on metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride typically involves the reaction of a pyrazole derivative with methylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound .
化学反応の分析
Types of Reactions
Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
類似化合物との比較
Similar Compounds
3-Methyl-1H-pyrazol-4-amine: A similar pyrazole derivative with different substituents.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Another pyrazole compound with a morpholine ring.
5-Methyl-1H-pyrazol-4-amine dihydrochloride: A closely related compound with a similar structure.
Uniqueness
Methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
N-methyl-1-(1,3,5-trimethylpyrazol-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-6-8(5-9-3)7(2)11(4)10-6;;/h9H,5H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNULNIBHLKFVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2094301-50-3 |
Source


|
| Record name | methyl[(trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
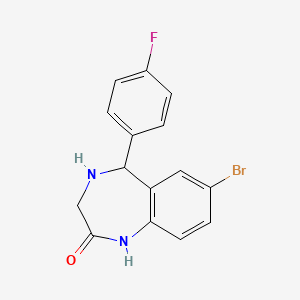
![4-{2-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B2480645.png)
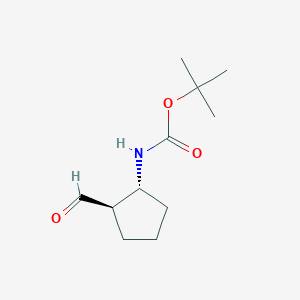
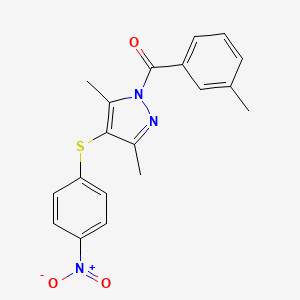
![3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480650.png)
![2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2480651.png)
